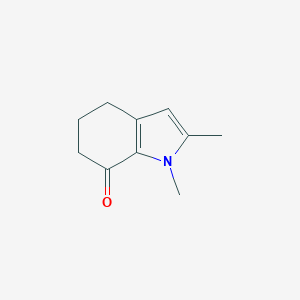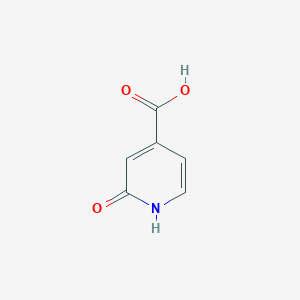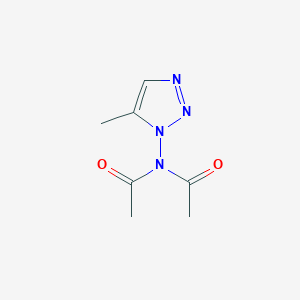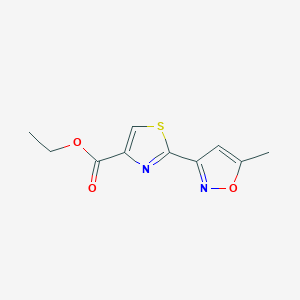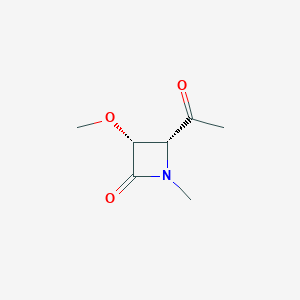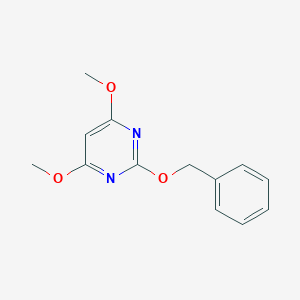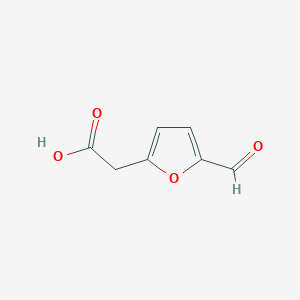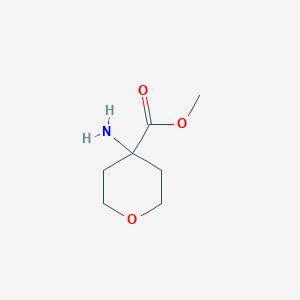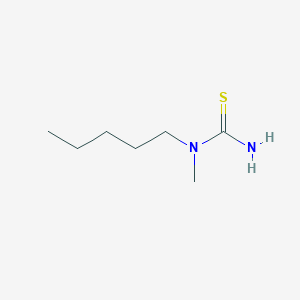
N-methyl-N-pentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-pentylthiourea (MET) is a chemical compound that belongs to the thiourea family. It is a white crystalline solid that is soluble in water and organic solvents. MET has been extensively used in scientific research due to its unique properties, such as its ability to inhibit certain enzymes and its potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of N-methyl-N-pentylthiourea is not fully understood, but it is believed to involve the formation of a complex between the compound and the active site of the enzyme. This complex then inhibits the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.
Effets Biochimiques Et Physiologiques
N-methyl-N-pentylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-pentylthiourea in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one limitation of using N-methyl-N-pentylthiourea is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-methyl-N-pentylthiourea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. N-methyl-N-pentylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is a target for drugs used to treat Alzheimer's disease. Another potential application is in the study of the role of carbonic anhydrase in various diseases, such as cancer and glaucoma. N-methyl-N-pentylthiourea has been shown to inhibit the activity of carbonic anhydrase, which can be used to study the role of this enzyme in these diseases.
Méthodes De Synthèse
N-methyl-N-pentylthiourea can be synthesized through a simple and straightforward method involving the reaction of N-methylthiourea and n-pentylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-methyl-N-pentylthiourea has been widely used in scientific research as a tool for studying the role of enzymes in various biological processes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition can be used to study the physiological and biochemical effects of these enzymes and their role in various diseases.
Propriétés
Numéro CAS |
169789-46-2 |
|---|---|
Nom du produit |
N-methyl-N-pentylthiourea |
Formule moléculaire |
C7H16N2S |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
1-methyl-1-pentylthiourea |
InChI |
InChI=1S/C7H16N2S/c1-3-4-5-6-9(2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
Clé InChI |
WNATTZPFYNVZQG-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)C(=S)N |
SMILES canonique |
CCCCCN(C)C(=S)N |
Synonymes |
Thiourea, N-methyl-N-pentyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
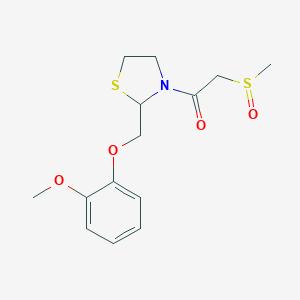
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

